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Compound of Interest

Compound Name: Mesitaldehyde

Cat. No.: B022134

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Mesitaldehyde (2,4,6-trimethylbenzaldehyde), a key aromatic aldehyde. The following sections
detalil its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, offering valuable data for substance identification, purity assessment, and
structural elucidation in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of
Mesitaldehyde.

'H NMR Spectroscopy

The 'H NMR spectrum of Mesitaldehyde is characterized by distinct signals corresponding to
the aldehydic proton, aromatic protons, and methyl group protons.

Table 1: *H NMR Spectroscopic Data for Mesitaldehyde
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aldehydic proton (-
~10.5 Singlet 1H
CHO)
) Aromatic protons (Ar-
~6.9 Singlet 2H
H)
) Two ortho methyl
~2.5 Singlet 6H
groups (2,6-CHs)
) One para methyl
~2.3 Singlet 3H

group (4-CHs)

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and

concentration.

3C NMR Spectroscopy

The 13C NMR spectrum provides insight into the different carbon environments within the

Mesitaldehyde molecule.

Table 2: 3C NMR Spectroscopic Data for Mesitaldehyde

Chemical Shift (6) ppm

Assignment

~193 Carbonyl carbon (C=0)
~141 Aromatic carbon (C4)
~139 Aromatic carbons (C2, C6)
~130 Aromatic carbon (C1)
~129 Aromatic carbons (C3, C5)
~21 Methyl carbons (2,6-CHs)
~20 Methyl carbon (4-CHs)
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Note: Chemical shifts are approximate and may vary slightly depending on the solvent and
concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
The IR spectrum of Mesitaldehyde shows characteristic absorption bands for the aldehyde
and aromatic functionalities.

Table 3: IR Spectroscopic Data for Mesitaldehyde

Wavenumber (cm~?) Intensity Assignment
~2920 Strong C-H stretch (methyl groups)
~2860 Medium C-H stretch (aldehydic C-H)
C=0 stretch (aromatic
~1695 Strong
aldehyde)
~1605 Medium C=C stretch (aromatic ring)
~1460 Medium C-H bend (methyl groups)

C-H bend (aromatic, out-of-
~850 Strong
plane)

Note: Peak positions are approximate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of Mesitaldehyde, aiding in its identification and structural confirmation. The electron ionization
(El) mass spectrum typically shows a prominent molecular ion peak and several characteristic

fragment ions.

Table 4: Mass Spectrometry Data for Mesitaldehyde
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miz Relative Abundance (%) Proposed Fragment lon
148 ~70 [M]* (Molecular lon)

147 100 [M-H]* (Base Peak)

119 ~70 [M-CHOJ*

91 ~30 [C7H7]* (Tropylium ion)

77 ~20 [CeHs]* (Phenyl ion)

Proposed Fragmentation Pattern

The fragmentation of Mesitaldehyde in an El mass spectrometer can be rationalized as

follows:
[M-H]*
-/H‘v m/z = 147
Mesitaldehyde

[C10H120] CHO

m/z = 148 - °
aa— [M-CHOJ* -CoHa | [C7H7]* -CH2 | [CeHs]*
m/z =119 m/z =91 m/z =77

Click to download full resolution via product page

Caption: Proposed fragmentation of Mesitaldehyde.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Mesitaldehyde in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned to
the appropriate frequency for *H or 13C nuclei.

Data Acquisition: The magnetic field is shimmed to improve homogeneity. A series of
radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is
recorded.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The
spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g.,
TMS at 0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid
Mesitaldehyde directly onto the ATR crystal.

Background Scan: Record a background spectrum of the empty ATR crystal to subtract
atmospheric and instrumental interferences.

Sample Scan: Acquire the IR spectrum of the sample.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron lonization - El)

Sample Introduction: A small amount of Mesitaldehyde is introduced into the mass
spectrometer, typically via a direct insertion probe or a gas chromatograph, where it is
vaporized.

lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing the ejection of an electron to form a molecular ion (M*).

Fragmentation: The energetically unstable molecular ions fragment into smaller, charged
species.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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» Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a chemical compound like
Mesitaldehyde is illustrated below.

Sample Preparation
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Data Acfuisition

Mass Spectrometry
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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